N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-(4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide
Description
This compound features a piperazine core substituted with a 3-chlorophenyl group, connected via a propyl chain to an acetamide moiety. The acetamide is further functionalized with a phenyl ring bearing a thieno[3,2-d]pyrimidine-2,4-dione heterocycle.
Properties
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-[4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN5O3S/c28-20-3-1-4-22(18-20)32-14-12-31(13-15-32)11-2-10-29-24(34)17-19-5-7-21(8-6-19)33-26(35)25-23(9-16-37-25)30-27(33)36/h1,3-9,16,18H,2,10-15,17H2,(H,29,34)(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNQTFHGWUHILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CC2=CC=C(C=C2)N3C(=O)C4=C(C=CS4)NC3=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
Piperazine derivatives are widely explored for their receptor-binding versatility. The target compound’s piperazine-3-chlorophenyl group distinguishes it from analogs with dichlorophenyl (e.g., : 3,4-dichlorophenyl; : 2,4-dichlorophenyl) or trifluoromethylbenzoyl () substituents.
Table 1: Piperazine-Containing Analogues
Key Observations :
- The trifluoromethyl group in introduces strong electron-withdrawing effects, which could stabilize metabolic degradation .
- Linker Length : The pentyl chain in may increase flexibility, whereas the target’s shorter propyl linker could restrict conformational freedom, impacting binding pocket accessibility .
Compounds Featuring Dione Heterocycles
The thieno[3,2-d]pyrimidine-2,4-dione in the target compound shares functional similarities with pyrrolidine-2,5-diones () and thieno-triazolo-diazepine diones (). These motifs often contribute to hydrogen bonding and metabolic stability.
Table 2: Dione-Containing Analogues
Key Observations :
- Thieno[3,2-d]pyrimidine vs. Pyrrolidine Diones: highlights anticonvulsant activity in pyrrolidine-diones, suggesting the target’s dione may similarly engage with ion channels or enzymes. However, the fused thieno-pyrimidine system in the target could offer enhanced π-stacking interactions compared to simpler diones .
- PROTAC Applications : ’s dione is part of a proteolysis-targeting chimera (PROTAC), indicating that dione heterocycles can serve as linkers or binding motifs in complex therapeutic strategies .
Acetamide-Linked Derivatives
The acetamide group in the target compound is a common feature in –3 and 7. Variations in substituents and linker chemistry influence solubility and target engagement.
Table 3: Acetamide-Based Analogues
Key Observations :
- Heterocyclic vs. Aromatic Substituents: The target’s thieno-pyrimidine dione may confer greater rigidity and hydrogen-bonding capacity compared to ’s fluorophenyl-pyridine or ’s azetidinone .
- Chirality : reports a chiral center, whereas the target’s stereochemistry is unspecified. Chirality can critically influence pharmacological efficacy and safety .
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